molecular formula C8H19Cl2N B179618 N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride CAS No. 15385-04-3

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride

Cat. No.: B179618
CAS No.: 15385-04-3
M. Wt: 200.15 g/mol
InChI Key: FBBJJLSKFYIJIO-UHFFFAOYSA-N
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Description

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorine atom and a methyl group attached to a pentyl chain, along with a dimethylamine group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylamine with 4-chloro-4-methylpentyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines with different degrees of alkylation.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(4-hydroxy-4-methylpentyl)-N,N-dimethylamine or other substituted derivatives.

    Oxidation: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine N-oxide.

    Reduction: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine with varying alkyl groups.

Scientific Research Applications

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-4-methylpentyl)-N,N-diethylamine hydrochloride
  • N-(4-chloro-4-methylpentyl)-N,N-dimethylamine
  • N-(4-chloro-4-methylpentyl)-N,N-dimethylamine N-oxide

Uniqueness

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is unique due to its specific structural features, such as the presence of both a chlorine atom and a dimethylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is a synthetic organic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, biological effects, and relevant research findings.

This compound is classified as an amine. The presence of a chlorine atom and a dimethylamino group contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
  • Oxidation Reactions : It can be oxidized to form N-oxides or other derivatives.
  • Reduction Reactions : Reduction processes can yield different amines depending on the degree of alkylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as either an inhibitor or activator based on the context of its use. The following pathways are involved:

  • Enzyme Modulation : Alters enzyme activity, which can affect metabolic processes.
  • Receptor Binding : Interferes with receptor binding, influencing cellular signaling pathways.

Biological Effects

Research indicates that this compound has potential applications in various fields:

  • Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor in drug synthesis.
  • Toxicological Studies : Evaluated for genotoxicity and cytotoxicity in various in vitro systems, showing effects on cell mitosis and DNA integrity .

Case Studies and Research Findings

  • Toxicity Assessment : A study involving intraperitoneal injections in rats demonstrated dose-dependent toxicity, with significant histopathological changes observed at higher doses (50 mg/kg) affecting the liver and kidneys .
  • Genotoxicity Evaluation : In vitro tests revealed that compounds similar to this compound can induce DNA damage through mechanisms involving alkylation and interference with cell cycle progression .
  • Pharmacological Investigations : Research has shown that derivatives of this compound exhibit significant inhibition of histamine N-methyltransferase (HNMT), suggesting potential roles in modulating histamine-related pathways .

Data Table: Summary of Biological Activities

Study TypeFindingsReference
Toxicity StudyDose-dependent liver and kidney toxicity observed in rats
GenotoxicityInduction of DNA damage through alkylation mechanisms
PharmacologicalInhibition of HNMT with IC50 values indicating significant activity

Properties

IUPAC Name

4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBJJLSKFYIJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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